molecular formula C10H10FN B1396531 5'-Fluorospiro[cyclopropane-1,3'-indoline] CAS No. 913179-36-9

5'-Fluorospiro[cyclopropane-1,3'-indoline]

Cat. No. B1396531
M. Wt: 163.19 g/mol
InChI Key: HJFDQUZANMKTQT-UHFFFAOYSA-N
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Description

5’-Fluorospiro[cyclopropane-1,3’-indoline] is a chemical compound with the molecular formula C10H10FN . It has a molecular weight of 163.19 . The compound is used in scientific research, with potential applications in drug discovery and development, bioorganic chemistry, and materials science.


Molecular Structure Analysis

The InChI code for 5’-Fluorospiro[cyclopropane-1,3’-indoline] is 1S/C10H10FN/c11-7-1-2-9-8(5-7)10(3-4-10)6-12-9/h1-2,5,12H,3-4,6H2 . This code provides a specific representation of the molecule’s structure, including the positions of the fluorine atom and the spiro junction.

It is stored at room temperature . The physical form of the compound is not specified in the available data .

Scientific Research Applications

Synthesis and Characterization

  • 5'-Fluorospiro[cyclopropane-1,3'-indoline] derivatives have been synthesized and characterized for their potential applications. For example, Al-Romaizan (2020) explored the synthesis and antimicrobial activity of new spiro[indol-thiazolidon-2,4-diones] and bis(5-fluorospiro[indoline-3,2’-thiazolidine]-2,4’-dione) probes (Al-Romaizan, 2020).

Catalyst-Free Synthesis

  • Maurya et al. (2014) reported a highly diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones via a catalyst-free cyclopropanation using ethyl diazoacetate, indicating potential in efficient chemical synthesis processes (Maurya et al., 2014).

Diastereoselective Synthesis

  • The diastereoselective synthesis of spiro[cyclopropane-1,3′-indolines] was achieved by Qi et al. (2016), demonstrating the potential of these compounds in creating stereochemically complex molecules (Qi et al., 2016).

Antimicrobial Activity

  • The compounds synthesized from 5'-Fluorospiro[cyclopropane-1,3'-indoline] have been tested for their antimicrobial properties. For example, Al-Romaizan's (2020) study on spiro[indol-thiazolidon-2,4-diones] demonstrated in vitro antimicrobial activity, highlighting their potential use in developing new antimicrobial agents (Al-Romaizan, 2020).

Physicochemical Studies

  • A study by Satheeshkumar et al. (2020) focused on the experimental and theoretical physicochemical study of a new dispiro compound, providing insights into the chemical properties and reactivity of these compounds (Satheeshkumar et al., 2020).

Chemo- and Diastereo-Selective Synthesis

  • Zhu et al. (2020) developed a method for the synthesis of spiro(cyclopentane-1,3'-indoline) derivatives through a chemo- and diastereo-selective cycloaddition reaction, which is significant for the synthesis of structurally complex and stereospecific molecules (Zhu et al., 2020).

Cancer Research

  • Aminopyridyl/Pyrazinyl Spiro[indoline-3,4'-piperidine]-2-ones, synthesized from derivatives of 5'-Fluorospiro[cyclopropane-1,3'-indoline], were found to be potent inhibitors in cancer research, specifically in inhibiting c-Met/ALK signaling in human cancer models (Li et al., 2013).

Safety And Hazards

The safety information for 5’-Fluorospiro[cyclopropane-1,3’-indoline] indicates that it may cause eye irritation and should not be inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-fluorospiro[1,2-dihydroindole-3,1'-cyclopropane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN/c11-7-1-2-9-8(5-7)10(3-4-10)6-12-9/h1-2,5,12H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFDQUZANMKTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC3=C2C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20705383
Record name 5'-Fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20705383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Fluorospiro[cyclopropane-1,3'-indoline]

CAS RN

913179-36-9
Record name 5'-Fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20705383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-Fluorospiro[cyclopropane-1,3'-indoline]
Reactant of Route 2
5'-Fluorospiro[cyclopropane-1,3'-indoline]
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5'-Fluorospiro[cyclopropane-1,3'-indoline]
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5'-Fluorospiro[cyclopropane-1,3'-indoline]
Reactant of Route 5
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Reactant of Route 6
5'-Fluorospiro[cyclopropane-1,3'-indoline]

Citations

For This Compound
2
Citations
H Qin, Y Miao, K Zhang, J Xu, H Sun, W Liu, F Feng… - Tetrahedron, 2018 - Elsevier
A practical convenient conversion of oxindoles into the corresponding spirocyclopropyl oxindoles is achieved efficiently using bromoethylsulfonium salt, which is easily prepared on a …
Number of citations: 8 www.sciencedirect.com
LGB Webb-Smith - uspto.report
The present invention relates to compounds of formulae I and H, or pharmaceutically acceptable salts or esters thereof. Further aspects of the invention relate to pharmaceutical …
Number of citations: 0 uspto.report

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